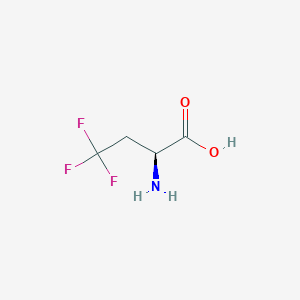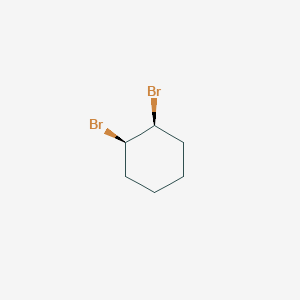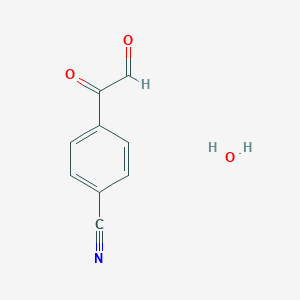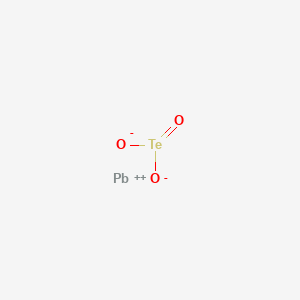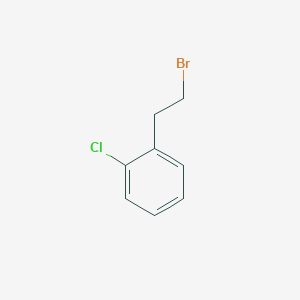
3-Hydroxy-6-methyl-4(3H)-pteridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-6-methyl-4(3H)-pteridinone, also known as pterin-6-carboxylic acid, is an organic compound that belongs to the pterin family. Pterins are heterocyclic compounds that are essential for the biosynthesis of several important biomolecules, including folate, tetrahydrobiopterin, and molybdopterin. Pterin-6-carboxylic acid is a key intermediate in the biosynthesis of these molecules and has several important applications in scientific research.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-methyl-4(3H)-pteridinoneboxylic acid is not well understood. However, it is known to act as a precursor for the biosynthesis of several important biomolecules, including folate, tetrahydrobiopterin, and molybdopterin. Pterin-6-carboxylic acid is also thought to have antioxidant properties and may play a role in protecting cells from oxidative damage.
Biochemical and Physiological Effects
Pterin-6-carboxylic acid has several important biochemical and physiological effects. It is essential for the biosynthesis of several important biomolecules, including folate, tetrahydrobiopterin, and molybdopterin. Pterin-6-carboxylic acid is also thought to have antioxidant properties and may play a role in protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
Pterin-6-carboxylic acid has several advantages for lab experiments. It is readily available and can be synthesized using several methods. Pterin-6-carboxylic acid is also stable and can be stored for long periods of time. However, there are also limitations to using 3-Hydroxy-6-methyl-4(3H)-pteridinoneboxylic acid in lab experiments. It is relatively expensive and may not be suitable for large-scale experiments.
Future Directions
There are several future directions for research on 3-Hydroxy-6-methyl-4(3H)-pteridinoneboxylic acid. One area of research is the development of new methods for synthesizing 3-Hydroxy-6-methyl-4(3H)-pteridinoneboxylic acid. Another area of research is the elucidation of the mechanism of action of 3-Hydroxy-6-methyl-4(3H)-pteridinoneboxylic acid and its role in cellular processes. Additionally, research on the antioxidant properties of 3-Hydroxy-6-methyl-4(3H)-pteridinoneboxylic acid may lead to the development of new therapeutic agents for the treatment of oxidative stress-related diseases.
Synthesis Methods
Pterin-6-carboxylic acid can be synthesized using several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 2-amino-4-hydroxy-6-methylpteridine with glyoxylic acid to produce 3-Hydroxy-6-methyl-4(3H)-pteridinoneboxylic acid. Enzymatic synthesis involves the use of enzymes such as dihydropteridine reductase and dihydrofolate reductase to catalyze the conversion of dihydropteroic acid to 3-Hydroxy-6-methyl-4(3H)-pteridinoneboxylic acid.
Scientific Research Applications
Pterin-6-carboxylic acid has several important applications in scientific research. It is used as a substrate for the enzymatic synthesis of tetrahydrobiopterin, a cofactor for several important enzymes, including nitric oxide synthase and aromatic amino acid hydroxylases. Pterin-6-carboxylic acid is also used in the synthesis of molybdopterin, a cofactor for several important enzymes, including xanthine oxidase and sulfite oxidase.
properties
CAS RN |
18106-59-7 |
|---|---|
Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
3-hydroxy-6-methylpteridin-4-one |
InChI |
InChI=1S/C7H6N4O2/c1-4-2-8-6-5(10-4)7(12)11(13)3-9-6/h2-3,13H,1H3 |
InChI Key |
LSBHIHUBKCAZOQ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C(=N1)C(=O)N(C=N2)O |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=O)N(C=N2)O |
synonyms |
3-Hydroxy-6-methyl-4(3H)-pteridinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






